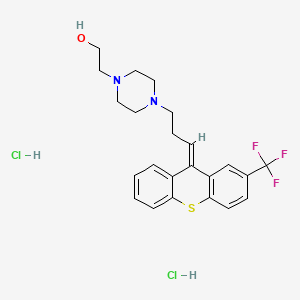
(E)-Flupentixol dihydrochloride
Übersicht
Beschreibung
(E)-Flupentixol dihydrochloride is a chemical compound used primarily in the field of medicine. It is a derivative of thioxanthene and is known for its antipsychotic properties. This compound is commonly used in the treatment of schizophrenia and other psychotic disorders due to its ability to modulate neurotransmitter activity in the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Flupentixol dihydrochloride involves several steps, starting from the basic thioxanthene structure. The process typically includes the halogenation of thioxanthene, followed by the introduction of a piperazine ring. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Flupentixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxanthene core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation typically involves reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can introduce different functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
(E)-Flupentixol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of thioxanthene derivatives and their chemical properties.
Biology: Researchers study its effects on neurotransmitter systems to understand its mechanism of action and potential side effects.
Medicine: It is extensively used in clinical trials and pharmacological studies to develop new treatments for psychotic disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control processes.
Wirkmechanismus
(E)-Flupentixol dihydrochloride exerts its effects primarily by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A butyrophenone derivative with potent antipsychotic effects.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness
(E)-Flupentixol dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its thioxanthene core and piperazine ring contribute to its distinct pharmacological profile, making it a valuable option in the treatment of psychotic disorders.
Eigenschaften
CAS-Nummer |
51529-02-3 |
|---|---|
Molekularformel |
C23H26ClF3N2OS |
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+; |
InChI-Schlüssel |
ZQAWQVWCKYGMNE-RZFZGDDESA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Isomerische SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Kanonische SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
2413-38-9 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















